

3-Vinylphenylboronic Acid: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Vinylphenylboronic acid*

Cat. No.: *B082509*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

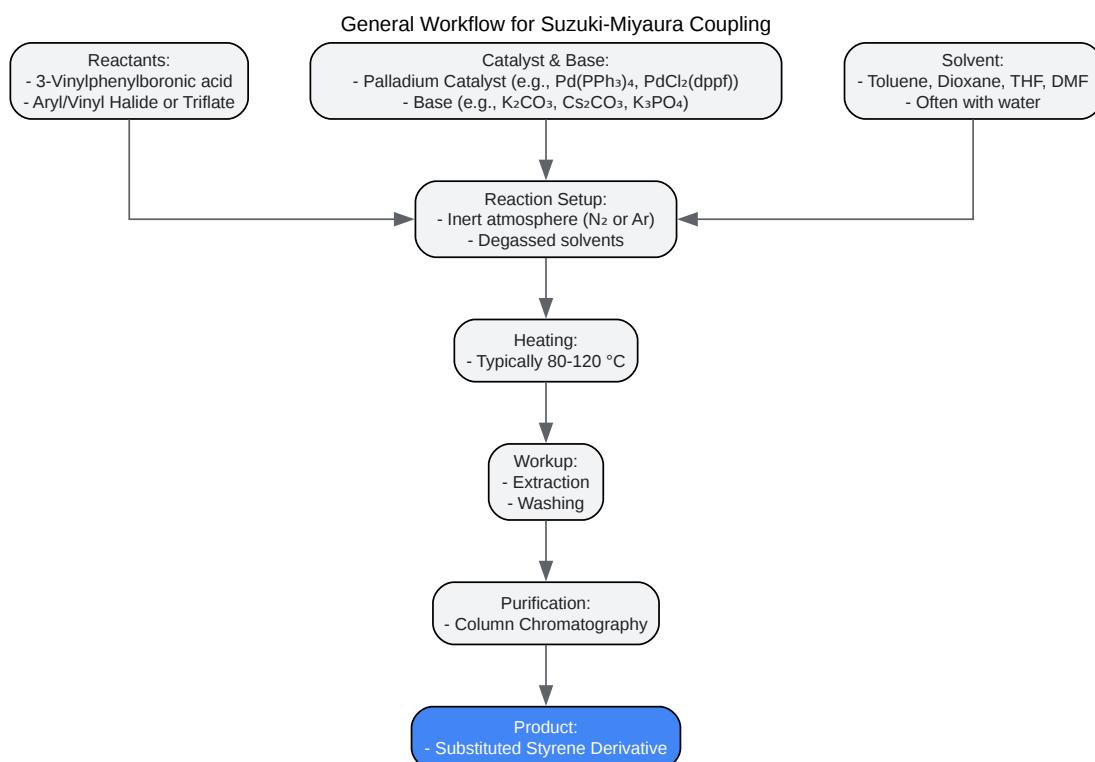
3-Vinylphenylboronic acid (3-VPBA) has emerged as a highly versatile and valuable reagent in modern chemical and biomedical research. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive boronic acid moiety, enables its application in a wide array of fields, including organic synthesis, materials science, and medicine. This technical guide provides a comprehensive overview of the core research applications of 3-VPBA, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, the development of advanced sensor technologies, and its role as a key building block in medicinal chemistry and bioorthogonal labeling. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate its adoption and exploration in novel research endeavors.

Introduction

3-Vinylphenylboronic acid (CAS 15016-43-0) is an aromatic boronic acid characterized by the presence of a vinyl substituent at the meta-position of the phenyl ring. This structural feature imparts dual reactivity, making it a powerful tool for the synthesis of complex molecules and functional materials. The boronic acid group readily participates in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Simultaneously, the vinyl group serves as a polymerizable monomer, enabling the incorporation of the boronic acid functionality into

polymeric structures. This guide will delve into the key research applications of 3-VPBA, providing detailed methodologies and quantitative data to support its practical implementation.

Physicochemical Properties


A summary of the key physicochemical properties of **3-vinylphenylboronic acid** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BO ₂	
Molecular Weight	147.97 g/mol	
Appearance	White to off-white powder or crystals	
Melting Point	141-147 °C	
Solubility	Soluble in organic solvents such as THF and dioxane.	
Storage	2-8°C	

Core Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. 3-VPBA is an excellent coupling partner in these reactions, allowing for the synthesis of a diverse range of substituted styrenes, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of 3-vinylbiphenyl via a Suzuki-Miyaura coupling reaction between **3-vinylphenylboronic acid** and iodobenzene.

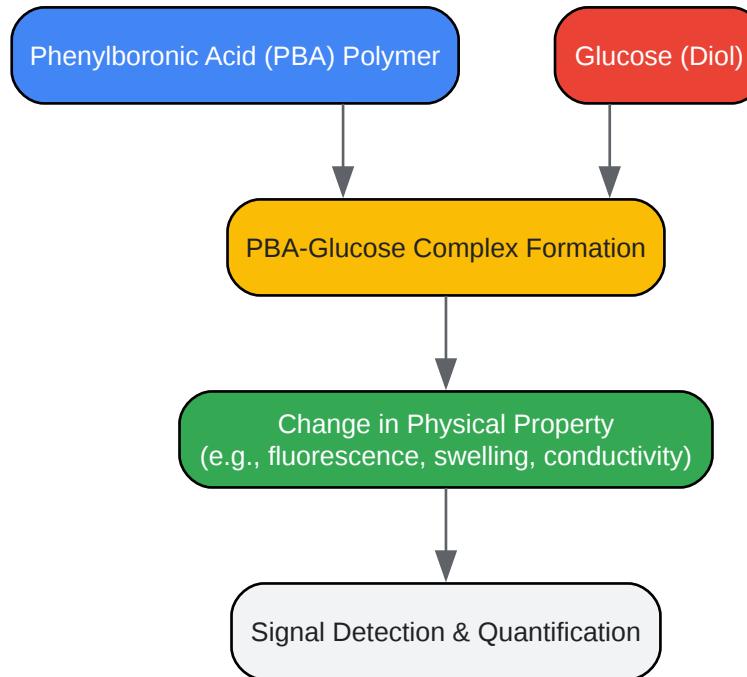
Materials:

- **3-Vinylphenylboronic acid**
- Iodobenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add **3-vinylphenylboronic acid** (1.2 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

- Add potassium carbonate (2.0 mmol) to the flask.
- Add a 4:1 mixture of toluene and ethanol (10 mL) and water (2 mL).
- Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
- Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-vinylbiphenyl.


The following table summarizes the yields of Suzuki-Miyaura coupling reactions between **3-vinylphenylboronic acid** and various aryl halides.

Aryl Halide	Catalyst	Base	Solvent	Temp (°C)	Yield (%)	Reference
Iodobenzene	Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	Toluene/Ethanol/H ₂ O	80	92	[1]
Bromobenzene	Pd(PPh ₃) ₄	Na ₂ CO ₃	Toluene/H ₂ O	100	88	[2]
4-Bromoanisole	PdCl ₂ (dppf)	K ₃ PO ₄	Dioxane/H ₂ O	90	95	[3]
1-Bromo-4-fluorobenzene	G-COOH-Pd-10	Na ₂ CO ₃	Ethanol/H ₂ O	80	>95	[4]
4-Bromobenzonitrile	Pd ₂ (dba) ₃ / PCy ₃	K ₃ PO ₄	Toluene	100	91	[5]

Polymer Chemistry and Sensor Applications

The vinyl group of 3-VPBA allows for its polymerization, leading to the formation of polymers bearing boronic acid functionalities. These polymers have garnered significant attention for their use in sensor applications, particularly for the detection of saccharides like glucose.[6] The underlying principle involves the reversible covalent interaction between the boronic acid groups and the diol moieties of saccharides.[6]

Signaling Pathway of a Phenylboronic Acid-Based Glucose Sensor

[Click to download full resolution via product page](#)

Caption: Principle of a phenylboronic acid-based glucose sensor.

This protocol outlines the synthesis of a block copolymer containing a **3-vinylphenylboronic acid** block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

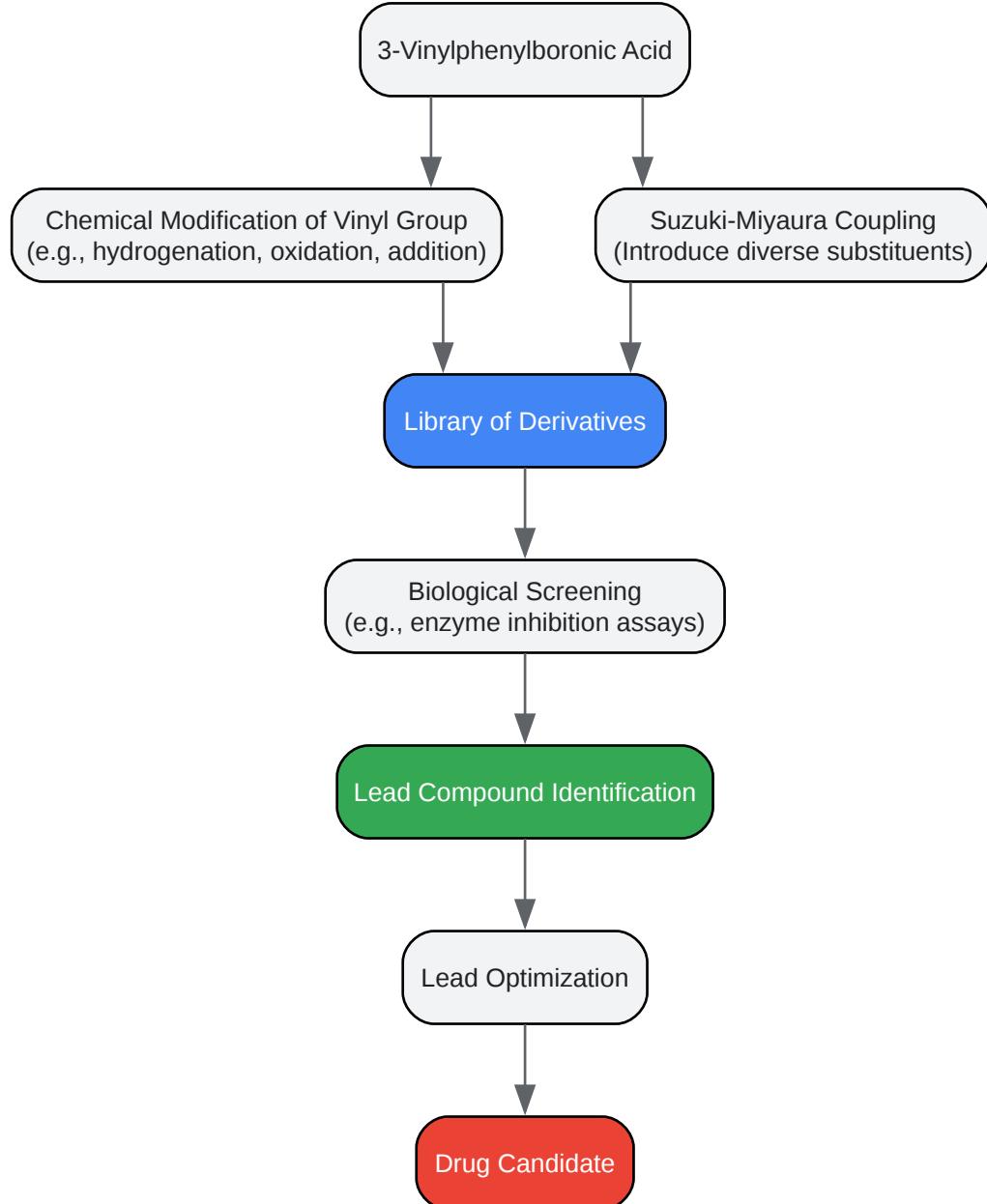
- **3-Vinylphenylboronic acid (3-VPBA)**
- N-isopropylacrylamide (NIPAM)
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
- Azobisisobutyronitrile (AIBN) (initiator)
- 1,4-Dioxane (anhydrous)

- Diethyl ether (cold)
- Schlenk flask
- Magnetic stirrer
- Oil bath
- Vacuum line

Procedure:

- Synthesis of PNIPAM macro-RAFT agent:
 - In a Schlenk flask, dissolve NIPAM (10 mmol), CPADB (0.1 mmol), and AIBN (0.02 mmol) in anhydrous 1,4-dioxane (10 mL).
 - Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
 - Place the flask in a preheated oil bath at 70°C and stir for 6 hours.
 - Quench the polymerization by exposing the mixture to air and cooling in an ice bath.
 - Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
 - Collect the polymer by filtration and dry under vacuum.
- Synthesis of PNIPAM-b-P(3-VPBA) block copolymer:
 - In a Schlenk flask, dissolve the PNIPAM macro-RAFT agent (0.05 mmol) and 3-VPBA (5 mmol) in anhydrous 1,4-dioxane (15 mL).
 - Add AIBN (0.01 mmol) to the mixture.
 - Perform three freeze-pump-thaw cycles.
 - Heat the reaction at 70°C for 24 hours.

- Terminate the polymerization and precipitate the block copolymer in cold diethyl ether as described above.
- Dry the final product under vacuum.


Polymer	Monomers	Polymerization Method	Mn (g/mol)	PDI (Mw/Mn)	Application	Reference
PNIPAM ₁₃₆ -b-PAPBA ₁₆	NIPAM, 3-acrylamido phenylboronic acid	RAFT	19,200	1.25	Glucose-triggered drug delivery	[7]
p(NVCL-co-AAPBA)	N-vinylcaprolactam, 3-acrylamido phenylboronic acid	Free Radical	-	-	Insulin delivery	[8]
mPEG ₁₁₄ -b-P(4-VBA) ₃₀	mPEG, 4-vinylphenyl boronic acid	RAFT	-	≤ 1.25	pH and glucose responsive micelles	[9]
MEMA/VP BA copolymer	2-N-morpholinoethyl methacrylate, 4-vinylphenyl boronic acid	Nitroxide Mediated	-	< 1.40	Glucose sensing	[4]

Medicinal Chemistry and Drug Discovery

Boronic acids are a privileged scaffold in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[10] 3-VPBA serves as a versatile starting material

for the synthesis of novel drug candidates. The vinyl group can be functionalized through various reactions, while the boronic acid moiety can act as a key pharmacophore, often targeting serine proteases.[10]

Workflow for Drug Candidate Synthesis using 3-VPBA

[Click to download full resolution via product page](#)

Caption: A generalized workflow for utilizing 3-VPBA in drug discovery.

Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The vinyl group of 3-VPBA has been shown to participate in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. [11][12] This reaction is exceptionally fast and selective, making it a valuable tool for labeling and tracking biomolecules in living cells.[11][12]

This protocol provides a general procedure for the two-step labeling of a protein of interest in living cells using a 3-VPBA-containing probe.

Materials:

- HeLa cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
- Phosphate-buffered saline (PBS)
- 3-VPBA-functionalized probe targeting the protein of interest
- A cell-permeable fluorescent tetrazine dye (e.g., tetrazine-BODIPY)
- Confocal microscope

Procedure:

- Culture HeLa cells in DMEM supplemented with 10% FBS in a suitable imaging dish.
- Treat the cells with the 3-VPBA-functionalized probe at an appropriate concentration and incubate for a specific duration to allow for binding to the target protein.
- Wash the cells three times with PBS to remove any unbound probe.

- Add the cell-permeable fluorescent tetrazine dye (e.g., 3 μ M tetrazine-BODIPY) to the cells and incubate for a short period (e.g., 15-30 minutes).[11]
- Wash the cells three times with PBS to remove the excess tetrazine dye.
- Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

The rate of the bioorthogonal reaction is a critical parameter. The table below presents the second-order rate constants for the reaction of vinylboronic acids with tetrazines.

Vinylboronic Acid Derivative	Tetrazine Derivative	Solvent	k_2 ($M^{-1}s^{-1}$)	Reference
Vinylboronic acid	3,6-dipyridyl-s-tetrazine	5% MeOH in H ₂ O	3.0	[11]
(E)-Phenylvinylboronic acid	3,6-dipyridyl-s-tetrazine	5% MeOH in H ₂ O	up to 27	[11]

Conclusion

3-Vinylphenylboronic acid is a remarkably versatile and powerful tool for a wide range of research applications. Its dual reactivity enables its use in the synthesis of complex organic molecules, the development of sophisticated sensor technologies, and the construction of novel drug candidates and bioorthogonal probes. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this unique building block in their own scientific pursuits. As research continues to advance, the applications of **3-vinylphenylboronic acid** are expected to expand even further, solidifying its importance in the chemical and biomedical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Vinylphenylboronic Acid: A Versatile Building Block for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082509#potential-research-applications-of-3-vinylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com